Isomaculosidine

Catalog No.
S1525484
CAS No.
518-96-7
M.F
C14H13NO4
M. Wt
259.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomaculosidine

CAS Number

518-96-7

Product Name

Isomaculosidine

IUPAC Name

6,8-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C14H13NO4/c1-15-12-10(6-8(17-2)7-11(12)18-3)13(16)9-4-5-19-14(9)15/h4-7H,1-3H3

InChI Key

FXHBKLQQNAGNJN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2OC)OC)C(=O)C3=C1OC=C3

Canonical SMILES

CN1C2=C(C=C(C=C2OC)OC)C(=O)C3=C1OC=C3

Anti-Fungal Activity in Phytochemistry

    Scientific Field: Phytochemistry

    Summary: Isomaculosidine is a furochinoline alkaloid found in plants from the Rutaceae family. Over the past few years, phytochemical and pharmacological studies have been conducted on material extracted from members of this family. Isomaculosidine has been isolated from various species, including and . It exhibits anti-fungal properties, making it a potential candidate for natural antifungal agents.

    Methods of Application/Experimental Procedures: Researchers typically extract Isomaculosidine from plant material using established methods such as solvent extraction or chromatography. The compound’s structure is then confirmed through techniques like Nuclear Magnetic Resonance (NMR).

    Results/Outcomes: Isomaculosidine has demonstrated significant anti-fungal activity against various fungal strains.

Biomedical Applications

    Scientific Field: Biomedical Research

    Summary: Isomaculosidine’s unique chemical structure and biological activity make it an interesting candidate for biomedical applications. Researchers are investigating its potential as an anti-cancer agent or as part of drug formulations.

    Methods of Application/Experimental Procedures: In vitro and in vivo studies involve testing Isomaculosidine’s effects on cancer cell lines, assessing its toxicity profile, and evaluating its pharmacokinetics.

    Results/Outcomes: Preliminary results suggest that Isomaculosidine may inhibit cancer cell growth.

Environmental Remediation Applications

Drug Development for Infectious Diseases

    Scientific Field: Pharmacology

    Summary: Isomaculosidine’s anti-bacterial and anti-plasmodial properties make it relevant for drug development. Researchers are investigating its potential against infectious diseases.

    Methods of Application/Experimental Procedures: In vitro assays and animal models are used to assess Isomaculosidine’s efficacy against specific pathogens.

    Results/Outcomes: Isomaculosidine exhibits activity against certain bacteria and parasites.

Potential Treatment for HIV

Natural Product Chemistry

Isomaculosidine is a naturally occurring alkaloid derived from various plant species, particularly within the family of Apocynaceae. This compound has garnered attention due to its complex structure and potential therapeutic properties. Isomaculosidine is characterized by its unique molecular framework, which contributes to its biological activity and interaction with various biological systems.

Typical of alkaloids, including:

  • Hydrolysis: This reaction can lead to the formation of simpler alkaloids or other derivatives.
  • Oxidation: Isomaculosidine can react with oxidizing agents, leading to the formation of reactive oxygen species.
  • Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions, which can modify its biological activity.

These reactions are significant for understanding how Isomaculosidine interacts with biological targets and its potential metabolic pathways.

Research indicates that Isomaculosidine exhibits various biological activities, including:

  • Inflammatory Response Modulation: Isomaculosidine has been shown to facilitate NLRP3 inflammasome activation, which plays a crucial role in inflammatory processes. This activation is linked to increased production of mitochondrial reactive oxygen species, contributing to idiosyncratic liver injury .
  • Antimicrobial Properties: Some studies suggest that Isomaculosidine may possess antimicrobial activity against specific pathogens, although further research is needed to elucidate these effects fully.

The synthesis of Isomaculosidine can be approached through several methods:

  • Extraction from Natural Sources: Isomaculosidine can be isolated from plants known to contain this alkaloid, typically through solvent extraction methods.
  • Chemical Synthesis: Synthetic routes have been developed that involve multi-step reactions starting from simpler organic compounds. These methods often include key reactions such as cyclization and functional group modifications.

The choice of synthesis method depends on the desired purity and yield of the compound.

Isomaculosidine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, particularly in modulating inflammatory responses, Isomaculosidine may serve as a lead compound for developing new anti-inflammatory drugs.
  • Nutraceuticals: Its natural origin and potential health benefits make it a candidate for inclusion in dietary supplements aimed at reducing inflammation or enhancing immune function.

Interaction studies involving Isomaculosidine focus on its effects on cellular pathways and other biomolecules:

  • NLRP3 Inflammasome Activation: Studies have demonstrated that Isomaculosidine promotes the activation of this inflammasome, which is crucial in mediating inflammatory responses .
  • Reactive Oxygen Species Production: The compound's ability to enhance mitochondrial reactive oxygen species production suggests it may interact with mitochondrial functions, influencing cellular metabolism and signaling pathways.

Understanding these interactions is essential for assessing the therapeutic potential and safety profile of Isomaculosidine.

Isomaculosidine shares structural and functional similarities with several other alkaloids. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
MaculosidineSimilar alkaloid structureAnti-inflammatory properties
CatharanthineContains a similar indole frameworkAnticancer activity
AjmalicineRelated structure with diverse effectsAntihypertensive properties

Uniqueness of Isomaculosidine:
Isomaculosidine's unique ability to activate the NLRP3 inflammasome distinguishes it from similar compounds. While others may share structural features or general biological activities, the specific pathway modulation by Isomaculosidine highlights its potential as a novel therapeutic agent.

XLogP3

2.5

Appearance

Powder

Other CAS

518-96-7

Wikipedia

Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl-

Dates

Last modified: 08-15-2023

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